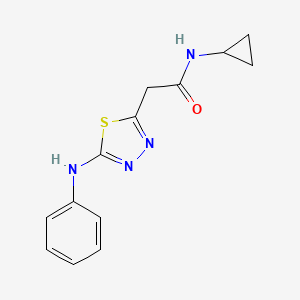

N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide

Description

N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylamino group at position 5 and an acetamide moiety linked to a cyclopropyl group at position 2. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, particularly in anticancer, antimicrobial, and anticonvulsant applications .

Properties

IUPAC Name |

2-(5-anilino-1,3,4-thiadiazol-2-yl)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-11(14-10-6-7-10)8-12-16-17-13(19-12)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRLMKDKOWJQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=NN=C(S2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Properties

The 1,3,4-thiadiazole scaffold, which includes N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, has been extensively studied for its anticancer potential. Various studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines.

Case Studies and Findings

- Cytotoxic Activity : A review highlighted that compounds featuring the thiadiazole moiety show considerable suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. For instance, one derivative exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .

- Mechanism of Action : Research indicates that these compounds may induce apoptosis through activation of caspases. In a study involving N-cyclopropyl derivatives, compounds were shown to significantly enhance the activity of caspases 3 and 9 in breast cancer cell lines (MCF7), suggesting a mechanism involving programmed cell death .

Neuropharmacological Applications

The potential neuropharmacological effects of thiadiazole derivatives are also noteworthy. Compounds derived from this scaffold have been investigated for their anticonvulsant properties.

Research Insights

- Anticonvulsant Activity : A study reported that certain thiadiazole derivatives demonstrated significant anticonvulsant activity in animal models when tested against standard drugs like diazepam. The efficacy was evaluated using models such as the maximal electroshock seizure (MES) test .

Synthesis and Structure-Activity Relationship

The synthesis of N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide involves several chemical reactions that allow for the modification of substituents on the thiadiazole ring to enhance biological activity.

Synthesis Techniques

- General Synthesis Pathway : The synthesis typically starts with the formation of a thiadiazole core through cyclization reactions involving appropriate amines and thiosemicarbazides. Subsequent modifications can include acetamide formation to yield the target compound .

Comparative Analysis of Derivatives

The following table summarizes various derivatives of thiadiazole compounds along with their biological activities:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. Additionally, it can disrupt bacterial cell wall synthesis, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of a cyclopropyl-acetamide side chain and a phenylamino group. Comparable derivatives include:

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y): Features a p-tolylamino group and ethyl substitution, showing potent anticancer activity (IC₅₀ = 0.034–0.084 mmol L⁻¹) .

- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxy-4-methylphenoxy)acetamide: Contains a methoxy-methylphenoxy group instead of phenylamino, with moderate water solubility (5 µg/mL) .

- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopropylacetamide: Replaces phenylamino with a thioether linkage, emphasizing the role of sulfur in bioactivity .

Table 1: Structural and Functional Group Comparison

Solubility and Pharmacokinetics

- The methoxy-methylphenoxy derivative () has low water solubility (5 µg/mL), whereas thioether-linked compounds () may exhibit better solubility due to sulfur’s polarity. The target compound’s phenylamino group could improve solubility via hydrogen bonding, but the cyclopropyl group might counterbalance this by increasing hydrophobicity .

Biological Activity

N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a cyclopropyl group attached to an acetamide moiety, which is further linked to a phenylamino-substituted thiadiazole. The synthesis typically involves the cyclization of thiosemicarbazides with appropriate acylating agents under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide demonstrate notable activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide has also been evaluated in various cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Apoptosis via extrinsic signaling |

| A549 (lung cancer) | 15.0 | Apoptosis via intrinsic signaling |

| MCF-7 (breast cancer) | 12.0 | Cell cycle arrest and apoptosis |

The compound showed lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of thiadiazole derivatives, including N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the efficacy of the compounds against clinical isolates .

- Cytotoxicity Assessment : In another study focusing on cytotoxic effects, N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide was tested against various human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide and its analogs?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and condensation reactions. For example, chloroacetyl chloride is reacted with amino-substituted thiadiazoles in the presence of triethylamine as a base. Reflux conditions (e.g., 4–7 hours in toluene/water) are used to promote amide bond formation, followed by recrystallization for purification . Key intermediates like 2-chloro-N-phenylacetamide derivatives are monitored via TLC (hexane:ethyl acetate, 9:1) to ensure reaction completion.

Q. How are structural characterization techniques (e.g., NMR, IR) applied to confirm the identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Used to verify the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and acetamide backbone (δ ~2.0–2.5 ppm for CH₂CO). The phenylamino group exhibits aromatic protons at δ ~6.8–7.5 ppm .

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

- Methodological Answer : Anticancer activity is commonly assessed using MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays, with IC₅₀ values calculated against cisplatin as a positive control. Selectivity is determined by parallel testing on non-cancerous NIH3T3 fibroblasts . For CNS-targeted applications, BBB permeability is estimated using PAMPA or in silico models (e.g., FEP-guided optimization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?

- Methodological Answer : Systematic SAR exploration involves modifying substituents on the phenylamino and cyclopropyl groups. For example:

- Phenylamino Substitution : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility.

- Cyclopropyl Modification : Bulky substituents can enhance target binding affinity but may hinder BBB penetration .

Table 1 : SAR of Select Derivatives

| Substituent (R) | IC₅₀ (MCF-7, mmol/L) | BBB Permeability (LogBB) |

|---|---|---|

| -H | 0.084 ± 0.020 | -0.5 |

| -CF₃ | 0.062 ± 0.004 | -0.8 |

| -OCH₃ | 0.120 ± 0.030 | -0.3 |

| Data adapted from . |

Q. How can contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetic properties (e.g., low oral bioavailability or rapid metabolism). Strategies include:

- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to improve absorption.

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .

- Toxicokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to adjust dosing regimens .

Q. What computational approaches are effective for predicting target engagement and off-target risks?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Accurately predicts binding free energy changes for NMDA receptor allosteric sites, enabling virtual screening of analogs .

- Molecular Dynamics (MD) : Simulates compound flexibility in aqueous environments to assess membrane permeability (e.g., logP/logD calculations) .

- Off-Target Profiling : Use SwissTargetPrediction or SEA databases to identify potential interactions with GPCRs or kinases .

Q. How can crystallography resolve ambiguities in the compound’s binding mode with biological targets?

- Methodological Answer : Co-crystallization with the target protein (e.g., NMDA receptors) using SHELX programs (e.g., SHELXL for refinement) provides atomic-level insights. Key steps:

- Data Collection : High-resolution (<2.0 Å) X-ray diffraction data.

- Electron Density Maps : SHELXE generates maps to visualize ligand-protein interactions (e.g., hydrogen bonds with GluN2B subunit) .

Methodological Notes

- Data Reproducibility : Ensure IC₅₀ values are averaged across ≥3 independent experiments with standard deviations .

- Ethical Compliance : In vivo studies require IACUC approval (e.g., OECD Guidelines 420/423).

- Software Tools : Use WinGX for crystallographic data analysis and Schrödinger Suite for FEP/MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.